1-Isobutylspiro[indoline-3,3'-pyrrolidin]-2-one
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Overview
Description
1-Isobutylspiro[indoline-3,3’-pyrrolidin]-2-one is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indoline and pyrrolidin rings in this compound contribute to its stability and reactivity, making it a significant subject of study in organic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutylspiro[indoline-3,3’-pyrrolidin]-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the use of indoline derivatives and pyrrolidinones under specific catalytic conditions. The reaction often requires a strong acid or base to facilitate the formation of the spiro linkage .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods. This includes the use of continuous flow reactors to enhance yield and purity. Catalysts such as palladium or platinum may be employed to ensure efficient reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-Isobutylspiro[indoline-3,3’-pyrrolidin]-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are typical substitution reactions involving reagents like chlorine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
1-Isobutylspiro[indoline-3,3’-pyrrolidin]-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Isobutylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Spiro[indoline-3,3’-pyrrolizines]: These compounds share a similar spiro structure but differ in the substituents attached to the rings.
Spirocyclic oxindoles: Known for their biological activities and used in medicinal chemistry.
Uniqueness: 1-Isobutylspiro[indoline-3,3’-pyrrolidin]-2-one stands out due to its specific isobutyl group, which imparts unique steric and electronic properties. This makes it particularly useful in designing molecules with specific biological activities.
Properties
IUPAC Name |
1-(2-methylpropyl)spiro[indole-3,3'-pyrrolidine]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-11(2)9-17-13-6-4-3-5-12(13)15(14(17)18)7-8-16-10-15/h3-6,11,16H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYFYPYYTNINAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2C3(C1=O)CCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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